1-(2-Nitrophenyl)piperazine

Sigma Receptor Pharmacology Radioligand Binding Assay Structure-Activity Relationship (SAR)

1-(2-Nitrophenyl)piperazine (CAS 59084-06-9) is a nitro-substituted phenylpiperazine derivative with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol. It is primarily utilized as a key chemical intermediate in the synthesis of diverse pharmacologically active molecules, particularly those targeting central nervous system (CNS) disorders, due to its versatile piperazine core and reactive nitro group.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 59084-06-9
Cat. No. B181537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Nitrophenyl)piperazine
CAS59084-06-9
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C10H13N3O2/c14-13(15)10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11H,5-8H2
InChIKeyYJRCDSXLKPERNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Nitrophenyl)piperazine (CAS 59084-06-9): Molecular Properties, Role as a CNS-Targeting Intermediate, and Sourcing Profile


1-(2-Nitrophenyl)piperazine (CAS 59084-06-9) is a nitro-substituted phenylpiperazine derivative with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol [1]. It is primarily utilized as a key chemical intermediate in the synthesis of diverse pharmacologically active molecules, particularly those targeting central nervous system (CNS) disorders, due to its versatile piperazine core and reactive nitro group [2]. The compound typically presents as an orange to red clear liquid or solid with a purity specification of ≥98.0% (GC) from major commercial vendors .

Why Generic Substitution of 1-(2-Nitrophenyl)piperazine (CAS 59084-06-9) with Other Arylpiperazines Is Scientifically Unjustified


Substituting 1-(2-nitrophenyl)piperazine with a generic 'arylpiperazine' or even a closely related nitrophenylpiperazine isomer is not a neutral scientific decision. The precise position of the nitro group (ortho vs. meta vs. para) on the phenyl ring critically dictates its electronic properties, conformational preferences, and most importantly, its receptor binding profile [1]. This structural specificity translates into quantifiable and meaningful differences in biological activity, particularly in the context of sigma receptor selectivity, where the ortho-nitro substitution (as in 1-(2-nitrophenyl)piperazine) confers a distinct pharmacological signature not observed with its meta or para counterparts [2]. Ignoring these structural nuances can lead to failed experiments, misinterpreted structure-activity relationship (SAR) data, and significant setbacks in drug discovery or chemical biology projects.

Quantitative Evidence Guide: Data-Driven Differentiation for 1-(2-Nitrophenyl)piperazine (CAS 59084-06-9)


Sigma-2 Receptor Selectivity: A Quantitative Comparison of Ortho- vs. Meta-Nitro Substituted Piperazines

In a comparative receptor binding study of N,N'-disubstituted piperazines, the ortho-nitro substituted compound (designated compound 9, corresponding to the core structure of 1-(2-nitrophenyl)piperazine) demonstrated the highest affinity for the sigma-2 receptor subtype with a Ki of 4.9 nM [1]. In stark contrast, the corresponding meta-nitrophenethyl analog (compound 10) exhibited subnanomolar affinity for the sigma-1 site, highlighting a complete shift in receptor subtype selectivity based solely on the nitro group's position [1].

Sigma Receptor Pharmacology Radioligand Binding Assay Structure-Activity Relationship (SAR)

Atypical Antipsychotic Profile: Enhanced Receptor Affinity Over Clozapine in a Key Derivative

A derivative of 1-(2-nitrophenyl)piperazine, specifically compound 7c (4-bromo-6-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1H-benzimidazole), was directly compared to clozapine, a gold-standard atypical antipsychotic [1]. In radioligand binding assays, compound 7c exhibited higher binding affinities for all receptor classes tested, including dopamine D2 and serotonin 5-HT2A receptors [1]. Furthermore, all benzimidazole-containing derivatives in this study displayed a 5-HT2A/D2 binding ratio greater than 1, a hallmark characteristic of atypical antipsychotics with a potentially improved side effect profile compared to typical neuroleptics [2].

CNS Drug Discovery Antipsychotic Agents Dopamine/Serotonin Receptors

Commercial Purity and Quality Control: Verified ≥98% Purity by GC

Reproducible research with 1-(2-nitrophenyl)piperazine is underpinned by a high and consistently verified purity standard. Major international chemical suppliers, including TCI America and Fisher Scientific, offer this compound with a minimum purity of 98.0% as determined by Gas Chromatography (GC) [1]. This analytical specification is not universal among all arylpiperazine analogs, where purity can vary significantly depending on the vendor and synthesis route, potentially introducing confounding impurities into sensitive biological assays or material science applications.

Chemical Procurement Quality Assurance Analytical Chemistry

Synthetic Utility and Process Scalability: High Yield and Scalable Protocols Documented

The synthetic accessibility and scalability of 1-(2-nitrophenyl)piperazine are well-documented, which is a key differentiator for procurement at larger quantities. A reported synthesis from 2-chloronitrobenzene and piperazine in acetonitrile with potassium carbonate proceeds under mild conditions (20°C for 1 hour) and yields the product in high purity . Furthermore, an optimized protocol for the synthesis of N-arylpiperazines, specifically using sulfolane as a solvent, has been developed, producing high yields of the hydrochloride salt with purities ≥99% . This contrasts with some less accessible analogs that may require more complex, lower-yielding, or more hazardous synthetic routes.

Process Chemistry Organic Synthesis Scale-up

Optimal Research and Industrial Application Scenarios for 1-(2-Nitrophenyl)piperazine (CAS 59084-06-9)


Development of Selective Sigma-2 Receptor Ligands for Oncology and Neuroscience

Given its demonstrated high affinity for the sigma-2 receptor (Ki = 4.9 nM) and selectivity over the sigma-1 subtype compared to its meta-nitro analog [1], 1-(2-nitrophenyl)piperazine is an ideal starting material for medicinal chemistry programs aimed at developing selective sigma-2 ligands. This receptor is a validated target for treating solid tumors and certain CNS disorders. Researchers can utilize this compound as a privileged scaffold to synthesize focused libraries and explore SAR around sigma-2 binding, potentially leading to novel therapeutic candidates.

Synthesis and Evaluation of Novel Atypical Antipsychotic Candidates

The 1-(2-nitrophenyl)piperazine scaffold, when elaborated with a benzimidazole moiety, has yielded derivatives that outperform clozapine in terms of broad receptor affinity and display a favorable 5-HT2A/D2 binding ratio, a hallmark of atypical antipsychotics [2]. This makes the compound a highly valuable building block for academic and industrial groups engaged in CNS drug discovery, specifically for the design, synthesis, and pharmacological evaluation of new chemical entities targeting schizophrenia and related psychotic disorders.

High-Fidelity Chemical Biology Probe Synthesis and Target Validation

For chemical biologists, the high and consistently verified commercial purity (≥98% GC) of 1-(2-nitrophenyl)piperazine is essential for the reliable synthesis of functional probes, such as affinity tags or photoaffinity labels. This ensures that observed biological effects can be confidently attributed to the intended molecule rather than confounding impurities. The compound's well-defined physical properties and scalable synthesis further support its use in generating the quantities of probe required for in-depth target identification and validation studies.

Process Chemistry Development and Scale-Up of API Intermediates

Industrial process chemists can leverage the documented, high-yielding synthetic routes for 1-(2-nitrophenyl)piperazine and its hydrochloride salt . The availability of a robust and scalable protocol using sulfolane solvent, which produces the product in high yield and ≥99% purity, is a critical advantage for procuring this compound as an advanced intermediate in the manufacturing of active pharmaceutical ingredients (APIs). This reduces the development timeline and mitigates the technical risks associated with scaling up a multi-step synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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